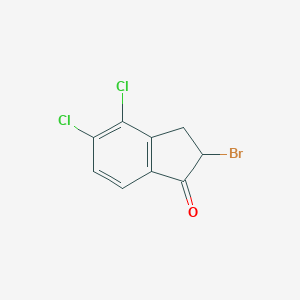
2-Bromo-4,5-dichloro-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4,5-dichloro-1-indanone, also known as DCBI, is a chemical compound widely used in scientific research. It is a potent inhibitor of the enzyme NADPH oxidase, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. DCBI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mecanismo De Acción
2-Bromo-4,5-dichloro-1-indanone exerts its inhibitory effects on NADPH oxidase by binding to the enzyme's active site and preventing the transfer of electrons from NADPH to oxygen, thereby blocking the production of ROS. This inhibition of NADPH oxidase activity has been shown to reduce oxidative stress and inflammation in cells and tissues.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-4,5-dichloro-1-indanone has been shown to have several biochemical and physiological effects, including inhibition of ROS production, reduction of cell proliferation, induction of apoptosis, and modulation of immune responses. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been shown to reduce oxidative stress and inflammation in various tissues, including the heart, liver, and lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Bromo-4,5-dichloro-1-indanone in lab experiments is its specificity for NADPH oxidase inhibition, which allows for precise targeting of this enzyme without affecting other cellular processes. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been shown to be highly effective in reducing ROS production and inflammation in various cell types. However, 2-Bromo-4,5-dichloro-1-indanone has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on 2-Bromo-4,5-dichloro-1-indanone, including its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. Moreover, further studies are needed to elucidate the molecular mechanisms underlying 2-Bromo-4,5-dichloro-1-indanone's effects on NADPH oxidase activity and ROS production. Additionally, the development of more potent and selective NADPH oxidase inhibitors based on 2-Bromo-4,5-dichloro-1-indanone's structure could lead to the discovery of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of 2-Bromo-4,5-dichloro-1-indanone involves the reaction of 2-bromo-4,5-dichloroindan-1-one with phosphorus oxychloride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to obtain 2-Bromo-4,5-dichloro-1-indanone in high yield and purity.
Aplicaciones Científicas De Investigación
2-Bromo-4,5-dichloro-1-indanone has been widely used as a research tool to study the role of NADPH oxidase in various cellular processes. It has been shown to inhibit the production of ROS in cancer cells, leading to reduced cell proliferation and increased apoptosis. 2-Bromo-4,5-dichloro-1-indanone has also been studied for its anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in immune cells. Moreover, 2-Bromo-4,5-dichloro-1-indanone has been investigated for its potential cardioprotective effects, as it can reduce oxidative stress and inflammation in the heart.
Propiedades
Número CAS |
156484-77-4 |
|---|---|
Nombre del producto |
2-Bromo-4,5-dichloro-1-indanone |
Fórmula molecular |
C9H5BrCl2O |
Peso molecular |
279.94 g/mol |
Nombre IUPAC |
2-bromo-4,5-dichloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H5BrCl2O/c10-6-3-5-4(9(6)13)1-2-7(11)8(5)12/h1-2,6H,3H2 |
Clave InChI |
JLWZNJHDMGNGBU-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br |
SMILES canónico |
C1C(C(=O)C2=C1C(=C(C=C2)Cl)Cl)Br |
Sinónimos |
2-BROMO-4,5-DICHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Bromophenyl)methyl]azetidine](/img/structure/B121579.png)
![3-[(5-Bromo-2-fluorophenyl)methyl]azetidine](/img/structure/B121584.png)
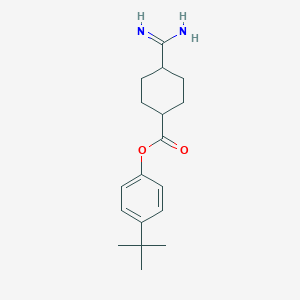
![3-[[2-(Trifluoromethoxy)phenyl]methyl]azetidine](/img/structure/B121586.png)
![Cobalt(3+);2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]phenolate;acetate](/img/structure/B121589.png)
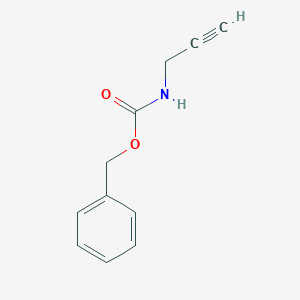
![3-[[4-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121596.png)
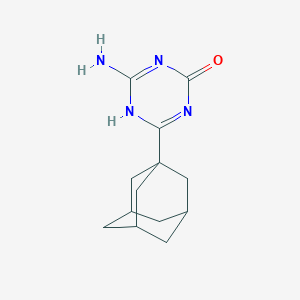
![3-[(Thiophen-2-yl)methyl]azetidine](/img/structure/B121599.png)
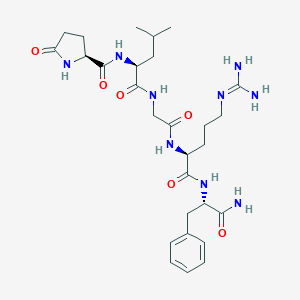
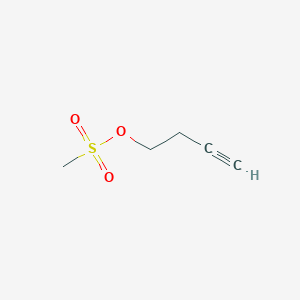
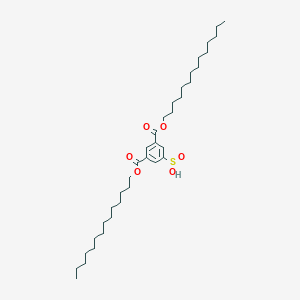
![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)